1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride 1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 463929-24-0
VCID: VC7643404
InChI: InChI=1S/C17H27NO2.ClH/c1-13-9-14(2)17(15(3)10-13)20-12-16(19)11-18-7-5-4-6-8-18;/h9-10,16,19H,4-8,11-12H2,1-3H3;1H
SMILES: CC1=CC(=C(C(=C1)C)OCC(CN2CCCCC2)O)C.Cl
Molecular Formula: C17H28ClNO2
Molecular Weight: 313.87

1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride

CAS No.: 463929-24-0

Cat. No.: VC7643404

Molecular Formula: C17H28ClNO2

Molecular Weight: 313.87

* For research use only. Not for human or veterinary use.

1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride - 463929-24-0

Specification

CAS No. 463929-24-0
Molecular Formula C17H28ClNO2
Molecular Weight 313.87
IUPAC Name 1-piperidin-1-yl-3-(2,4,6-trimethylphenoxy)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C17H27NO2.ClH/c1-13-9-14(2)17(15(3)10-13)20-12-16(19)11-18-7-5-4-6-8-18;/h9-10,16,19H,4-8,11-12H2,1-3H3;1H
Standard InChI Key LFKQTMMWAJOADU-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)OCC(CN2CCCCC2)O)C.Cl

Introduction

Structural Characterization and Nomenclature

Core Molecular Architecture

The compound’s IUPAC name, 1-(mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride, systematically describes its structure:

  • Mesityloxy group: A 2,4,6-trimethylphenoxy substituent attached to the first carbon of the propan-2-ol backbone. This aromatic group contributes steric bulk and lipophilicity, potentially enhancing membrane permeability .

  • Piperidin-1-yl group: A six-membered saturated nitrogen heterocycle linked to the third carbon. The piperidine ring’s basic nitrogen atom facilitates salt formation with hydrochloric acid, improving aqueous solubility .

  • Propan-2-ol backbone: The central glycerol-like structure with hydroxyl (-OH) and ether (-O-) functional groups, enabling hydrogen bonding and molecular rigidity .

The hydrochloride salt form stabilizes the compound via ionic interactions between the protonated piperidine nitrogen and chloride counterion, as evidenced by its solid-state stability .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
CAS Registry Number463929-24-0
Molecular FormulaC17H28ClNO2\text{C}_{17}\text{H}_{28}\text{ClNO}_2
Molar Mass313.86 g/mol
Salt FormHydrochloride
Hybridizationsp³ (piperidine N), sp² (mesityloxy aryl)
StereochemistryNo defined stereocenters reported

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable in public databases, inferences can be drawn from structurally related piperidine and mesityloxy-containing analogs:

  • ¹H NMR: Expected signals include a singlet for the three methyl groups on the mesityloxy ring (δ 2.2–2.4 ppm), multiplet resonances for the piperidine protons (δ 1.4–2.8 ppm), and a broad peak for the hydroxyl proton (δ 1.5–2.0 ppm) in non-deuterated solvents .

  • IR Spectroscopy: Stretching vibrations for the hydroxyl group (3200–3600 cm⁻¹), aromatic C=C (1450–1600 cm⁻¹), and C-O ether linkage (1100–1250 cm⁻¹) would dominate the spectrum .

Synthetic Pathways and Industrial Production

Retrosynthetic Analysis

The compound’s synthesis likely follows a modular approach:

  • Mesityloxy Installation: Nucleophilic substitution between mesitol (2,4,6-trimethylphenol) and epichlorohydrin under basic conditions to form 1-(mesityloxy)-2,3-epoxypropane.

  • Piperidine Coupling: Ring-opening of the epoxide with piperidine in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to yield 1-(mesityloxy)-3-piperidin-1-ylpropan-2-ol.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsYield*
1Epoxide FormationMesitol, Epichlorohydrin, NaOH, 80°C65–75%
2Epoxide Ring-OpeningPiperidine, BF₃·Et₂O, THF, 50°C50–60%
3Acid-Base NeutralizationHCl (g), Diethyl Ether, 0°C85–90%
*Theoretical yields based on analogous reactions.

Industrial Scalability Challenges

  • Purification: The mesityloxy group’s hydrophobicity complicates crystallization, necessitating chromatographic techniques or recrystallization from polar aprotic solvents .

  • Byproduct Formation: Competing reactions during epoxide ring-opening may generate regioisomers (e.g., 2-piperidin-1-yl derivatives), requiring careful optimization of stoichiometry and temperature .

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning

As a hydrochloride salt, the compound exhibits moderate aqueous solubility (~10–20 mg/mL in water at 25°C) but remains highly lipophilic (calculated logP ≈ 3.5), favoring blood-brain barrier penetration .

Stability Under Physiological Conditions

  • pH-Dependent Degradation: The protonated piperidine nitrogen enhances stability in acidic environments (e.g., gastric fluid), but deprotonation at physiological pH may accelerate hydrolysis of the ether linkage .

  • Thermal Stability: Melting point data are unreported, but analogous hydrochloride salts typically decompose above 200°C .

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